molecular formula C12H12N4OS B2640511 N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415543-40-5

N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2640511
CAS No.: 2415543-40-5
M. Wt: 260.32
InChI Key: BCBBYLGWFIOGGA-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a tetrahydroquinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-11(16-12-13-5-6-18-12)10-8-3-1-2-4-9(8)14-7-15-10/h5-7H,1-4H2,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBBYLGWFIOGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 2-aminothiazole with a suitable quinazoline derivative under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-aminothiazole reacts with a carboxylic acid derivative of quinazoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combined thiazole and tetrahydroquinazoline structure, which imparts a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

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